molecular formula C24H24BrN3O2S B4107109 4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

Cat. No.: B4107109
M. Wt: 498.4 g/mol
InChI Key: KGABQQBIAUFNBT-UHFFFAOYSA-N
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Description

The compound 4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline is a complex organic molecule that features a pyrazole ring substituted with bromophenyl and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromophenyl and methylphenylsulfonyl groups. Common reagents used in these steps include bromine, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline: can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methylphenylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline: is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O2S/c1-17-4-14-22(15-5-17)31(29,30)28-24(19-8-12-21(13-9-19)27(2)3)16-23(26-28)18-6-10-20(25)11-7-18/h4-15,24H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGABQQBIAUFNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Reactant of Route 3
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4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Reactant of Route 5
4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline
Reactant of Route 6
4-[5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

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